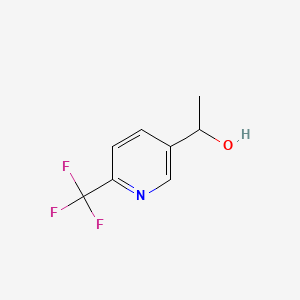
1-(6-(Trifluorometil)piridin-3-IL)etanol
Descripción general
Descripción
“1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol” is a chemical compound with the molecular formula C8H8F3NO . It has a molecular weight of 191.15 g/mol . The IUPAC name for this compound is 1-[6-(trifluoromethyl)pyridin-3-yl]ethanol .
Molecular Structure Analysis
The InChI code for “1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol” is 1S/C8H8F3NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-5,13H,1H3 . The Canonical SMILES is CC(C1=CN=C(C=C1)C(F)(F)F)O .Physical and Chemical Properties Analysis
The compound has a molecular weight of 191.15 g/mol . It has a Hydrogen Bond Donor Count of 1 . The XLogP3-AA value is 1.3 .Aplicaciones Científicas De Investigación
Bloque de construcción de síntesis orgánica
1-(6-(Trifluorometil)piridin-3-IL)etanol: sirve como un bloque de construcción versátil en la síntesis orgánica . Su estructura permite la introducción de un grupo trifluorometilo en varios compuestos orgánicos, lo que puede alterar significativamente las propiedades químicas y físicas de estas moléculas. Este compuesto es particularmente útil en la síntesis de moléculas más complejas para productos farmacéuticos y agroquímicos.
Química medicinal
En química medicinal, este compuesto es valioso para el desarrollo de nuevos medicamentos . El grupo trifluorometilo es un residuo común en muchos productos farmacéuticos debido a su lipofilia y estabilidad, lo que puede mejorar la penetración del fármaco a través de las membranas biológicas y aumentar la estabilidad metabólica.
Ciencia de los materiales
Los investigadores en ciencia de los materiales pueden emplear This compound para sintetizar nuevos materiales con propiedades únicas . La introducción de grupos piridilo fluorados puede conducir a materiales con mayor estabilidad térmica, resistencia química y propiedades electrónicas novedosas.
Catálisis
Este compuesto puede actuar como un ligando para catalizadores utilizados en diversas reacciones químicas . El grupo piridilo puede coordinarse con centros metálicos, lo que potencialmente lleva a catalizadores que son más selectivos o activos.
Química analítica
En química analítica, los derivados de This compound podrían utilizarse como estándares o reactivos en métodos cromatográficos . La naturaleza de extracción de electrones del grupo trifluorometilo lo hace detectable por métodos como la resonancia magnética nuclear (RMN) y la espectrometría de masas (MS).
Investigación agroquímica
Las características estructurales del compuesto lo convierten en un candidato para la síntesis de nuevos agroquímicos . El grupo trifluorometilo puede impartir propiedades como una mayor potencia y selectividad a los herbicidas y plaguicidas.
Bloque de construcción de síntesis orgánica
This compound sirve como un bloque de construcción versátil en la síntesis orgánica . Su estructura permite la introducción de un grupo trifluorometilo en varios compuestos orgánicos, lo que puede alterar significativamente las propiedades químicas y físicas de estas moléculas. Este compuesto es particularmente útil en la síntesis de moléculas más complejas para productos farmacéuticos y agroquímicos.
Direcciones Futuras
Propiedades
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVSFNXTWYOUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905167 | |
| Record name | 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228631-54-6 | |
| Record name | 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228631546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-(TRIFLUOROMETHYL)PYRIDIN-3-YL)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03XVW8912B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-azaniumylethyl (2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-3-(octadecanoyloxy)propyl phosphate](/img/structure/B1504383.png)
![Ethyl 5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylate](/img/structure/B1504386.png)
![N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide](/img/structure/B1504392.png)
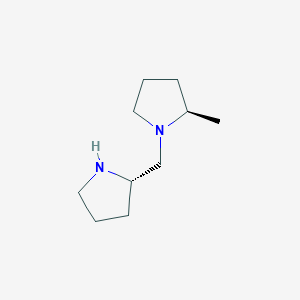
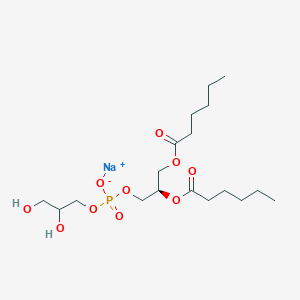
![1-Iodo-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B1504397.png)
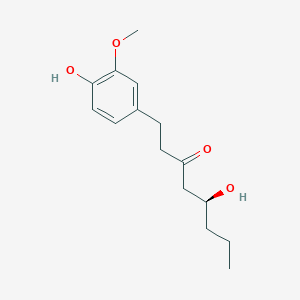
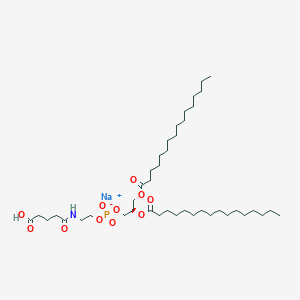

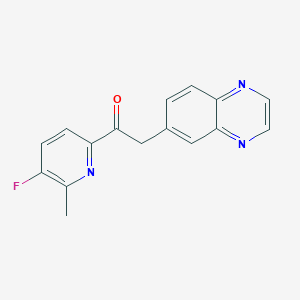
![Tert-butyl (6-iodoimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B1504409.png)


